molecular formula C10H7N3 B1295184 4-(1H-imidazol-1-yl)benzonitrile CAS No. 25372-03-6

4-(1H-imidazol-1-yl)benzonitrile

Cat. No. B1295184
M. Wt: 169.18 g/mol
InChI Key: GYFGZFJGMRRTTP-UHFFFAOYSA-N
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Patent
US08877937B2

Procedure details

1500 ml of dry dimethylformamide (DMF) are placed in a 1000 ml four-necked flask while passing nitrogen over it and 72.67 g (0.6 mol) of 4-fluorocyanobenzene and 61.2 g (0.9 mol) of imidazole and finally 21.6 g (0.9 mol) of sodium hydride are added. The reaction mixture is heated to 100° C., stirred at this temperature for 4 hours and subsequently overnight at room temperature. The reaction mixture is then poured into water and the resulting mixture is extracted a number of times with dichloromethane. The organic phase is dried, evaporated on a rotary evaporator and finally dried further at 60° C. under reduced pressure. The yield is 94 g (93% of theory).
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
72.67 g
Type
reactant
Reaction Step Two
Quantity
61.2 g
Type
reactant
Reaction Step Three
Quantity
21.6 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN(C)C=O.F[C:7]1[CH:12]=[CH:11][C:10]([C:13]#[N:14])=[CH:9][CH:8]=1.[NH:15]1[CH:19]=[CH:18][N:17]=[CH:16]1.[H-].[Na+]>O>[C:13]([C:10]1[CH:11]=[CH:12][C:7]([N:15]2[CH:19]=[CH:18][N:17]=[CH:16]2)=[CH:8][CH:9]=1)#[N:14] |f:3.4|

Inputs

Step One
Name
Quantity
1500 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
72.67 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C#N
Step Three
Name
Quantity
61.2 g
Type
reactant
Smiles
N1C=NC=C1
Step Four
Name
Quantity
21.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 4 hours and subsequently overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture is extracted a number of times with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
finally dried further at 60° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(#N)C1=CC=C(C=C1)N1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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